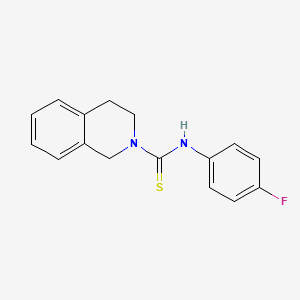

N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as FIPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FIPC belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities such as anti-inflammatory, analgesic, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of different cancer cell lines such as breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.

In inflammation research, this compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). This compound also inhibits the activation of nuclear factor kappa B (NF-κB), which is a key transcription factor involved in the regulation of inflammatory responses.

In neuropathic pain research, this compound has been shown to alleviate pain by modulating the activity of voltage-gated sodium channels (VGSCs) and transient receptor potential vanilloid 1 (TRPV1) channels. This compound inhibits the activity of VGSCs and TRPV1 channels, which are known to play a crucial role in the development and maintenance of neuropathic pain.

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is complex and involves multiple targets. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. This compound induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins such as Bax. This compound inhibits cell proliferation by arresting the cell cycle at the G1/S phase and reducing the expression of cyclin-dependent kinases (CDKs) and cyclins. This compound suppresses tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

In inflammation research, this compound inhibits the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β by inhibiting the activity of NF-κB. This compound inhibits the activity of NF-κB by preventing its translocation into the nucleus and inhibiting its DNA binding activity. This compound also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the production of pro-inflammatory mediators.

In neuropathic pain research, this compound inhibits the activity of VGSCs and TRPV1 channels, which are known to play a crucial role in the development and maintenance of neuropathic pain. This compound inhibits the activity of VGSCs by reducing the amplitude and frequency of sodium currents. This compound inhibits the activity of TRPV1 channels by reducing the sensitivity of the channel to capsaicin, which is a known TRPV1 agonist.

Biochemical and Physiological Effects:

This compound has been shown to exhibit potent anticancer, anti-inflammatory, and analgesic effects in various preclinical studies. This compound inhibits the growth of different cancer cell lines, suppresses tumor angiogenesis, and induces apoptosis. This compound also exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and the activity of NF-κB. In neuropathic pain research, this compound alleviates pain by inhibiting the activity of VGSCs and TRPV1 channels.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments such as high potency, selectivity, and low toxicity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and analgesic effects at low concentrations. This compound also exhibits high selectivity towards its targets, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments such as poor solubility and stability. This compound is poorly soluble in water, which makes it difficult to administer in vivo. This compound is also unstable under acidic and basic conditions, which limits its use in certain experiments.

Zukünftige Richtungen

N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has great potential for further development as a therapeutic agent in various diseases. Future studies should focus on optimizing the synthesis method of this compound to improve its purity and yield. Further studies should also investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. In cancer research, future studies should investigate the synergistic effects of this compound with other anticancer agents to improve its efficacy. In inflammation research, future studies should investigate the effects of this compound on other inflammatory mediators such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). In neuropathic pain research, future studies should investigate the effects of this compound on other ion channels involved in pain signaling such as calcium channels and potassium channels.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction between 4-fluoroaniline and 3,4-dihydroisoquinoline-2(1H)-thione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The purity and yield of this compound can be improved by using different solvents, reaction conditions, and purification techniques.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2S/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARGNCIYEIPLSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)